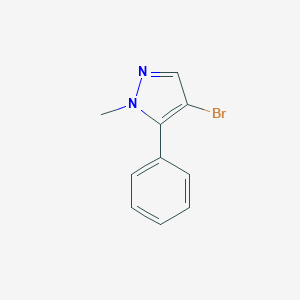

4-Bromo-1-methyl-5-phenyl-1H-pyrazole

Descripción general

Descripción

4-Bromo-1-methyl-5-phenyl-1H-pyrazole, also known as 4-bromomethyl-5-phenylpyrazole, is a synthetic organic compound that is used in a wide range of scientific research applications. It is a pyrazole derivative, which is a five-membered heterocyclic compound containing three nitrogen atoms and two carbon atoms. 4-Bromo-1-methyl-5-phenyl-1H-pyrazole can be synthesized in a variety of ways, and it is known to have a wide range of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Synthesis of Bipyrazoles

4-Bromo-1-methyl-5-phenyl-1H-pyrazole can be used as a starting material in the synthesis of 1,4′-bipyrazoles. Bipyrazoles are an important class of compounds with various applications, including as ligands in coordination chemistry .

Preparation of Hexacoordinate Complexes

This compound may also be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .

Pharmaceutical Applications

It is involved in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors. These inhibitors can be crucial in the development of new drugs and therapies .

Biological Activity

Research has shown that pyrazole derivatives can have significant biological activity. For example, certain pyrazole derivatives have been studied for their potential to induce apoptosis in cancer cells, which could be useful in cancer treatment .

Catalysis

Nano-ZnO catalyzed reactions often use pyrazole derivatives as intermediates or reactants. The compound’s reactivity can be harnessed to facilitate various chemical transformations .

Mecanismo De Acción

Target of Action

It’s structurally similar to other pyrazole derivatives, which are known to interact with various biological targets .

Mode of Action

A molecular simulation study of a similar compound showed a desirable fitting pattern in the active site of a target protein, characterized by lower binding free energy . This suggests that 4-Bromo-1-methyl-5-phenyl-1H-pyrazole might interact with its target in a similar manner.

Biochemical Pathways

It’s known that pyrazole derivatives can inhibit oxidative phosphorylation and atp exchange reactions .

Pharmacokinetics

It’s suggested that similar compounds have high gastrointestinal absorption and are bbb permeant , which could impact their bioavailability.

Result of Action

Similar compounds have been reported to exhibit potent in vitro antipromastigote activity .

Action Environment

It’s known that the compound is stable at room temperature .

Propiedades

IUPAC Name |

4-bromo-1-methyl-5-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-13-10(9(11)7-12-13)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUUUDBHEZCADX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Br)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383699 | |

| Record name | 4-BROMO-1-METHYL-5-PHENYL-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-methyl-5-phenyl-1H-pyrazole | |

CAS RN |

105994-77-2 | |

| Record name | 4-BROMO-1-METHYL-5-PHENYL-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

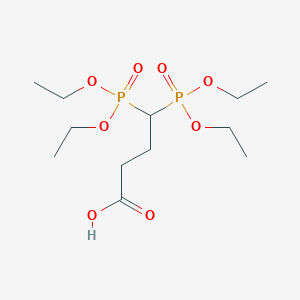

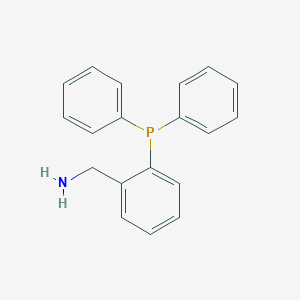

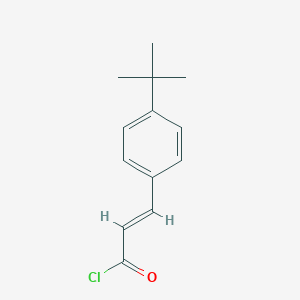

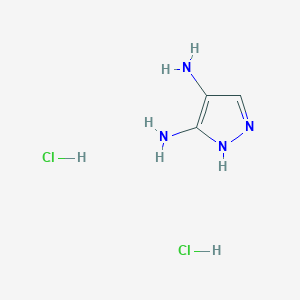

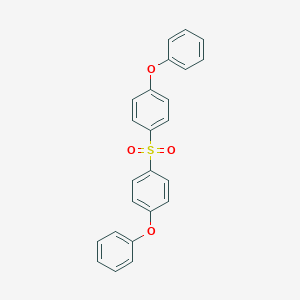

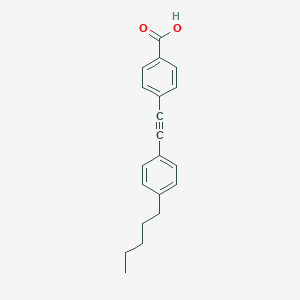

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.